N-(2-methoxy-5-nitrophenyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-methoxy-5-nitrophenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis . The presence of the methoxy and nitro groups on the phenyl ring, along with the sulfonamide group, imparts unique chemical and biological properties to this compound.
Preparation Methods
The synthesis of N-(2-methoxy-5-nitrophenyl)thiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-methoxy-5-nitroaniline with thiophene-2-sulfonyl chloride under basic conditions . The reaction typically requires a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial production methods for thiophene derivatives often involve similar condensation reactions but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(2-methoxy-5-nitrophenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields the corresponding aniline derivative, while substitution of the methoxy group can lead to various functionalized derivatives .
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)thiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . Additionally, the nitro and methoxy groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-(2-methoxy-5-nitrophenyl)thiophene-2-sulfonamide can be compared with other thiophene derivatives such as:
Thiophene-2-sulfonamide: Lacks the methoxy and nitro groups, resulting in different chemical and biological properties.
2-methoxy-5-nitrophenylthiophene:
N-(2-methoxyphenyl)thiophene-2-sulfonamide: Lacks the nitro group, leading to differences in its electronic properties and reactivity.
The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5S2/c1-18-10-5-4-8(13(14)15)7-9(10)12-20(16,17)11-3-2-6-19-11/h2-7,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHWOZRUIDRIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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